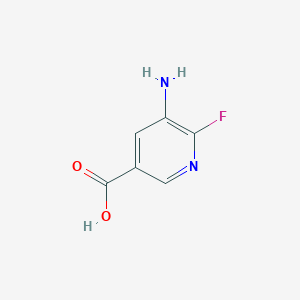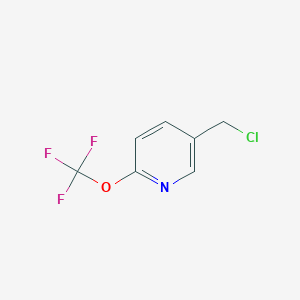
(S)-Oxepane-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Oxepane-4-carboxylic acid is a chiral compound with a six-membered oxepane ring and a carboxylic acid functional group
准备方法
Synthetic Routes and Reaction Conditions
(S)-Oxepane-4-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor, such as a hydroxy acid or an epoxide, under acidic or basic conditions. For example, the cyclization of 4-hydroxybutanoic acid in the presence of a strong acid like sulfuric acid can yield this compound.
Another method involves the use of Grignard reagents. The reaction of a Grignard reagent with an appropriate epoxide, followed by acidic workup, can also produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
(S)-Oxepane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Substitution: The oxepane ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted oxepane derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophiles like halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxepane-4-carboxylate esters, while reduction can produce oxepane-4-methanol.
科学研究应用
(S)-Oxepane-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: This compound can be used in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of (S)-Oxepane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions with active sites, while the oxepane ring can provide steric effects that influence binding affinity and selectivity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
Oxepane-4-carboxylic acid: The non-chiral version of the compound.
Tetrahydrofuran-2-carboxylic acid: A similar compound with a five-membered ring.
Piperidine-4-carboxylic acid: A compound with a six-membered nitrogen-containing ring.
Uniqueness
(S)-Oxepane-4-carboxylic acid is unique due to its chiral nature and the presence of an oxepane ring. This combination of features provides distinct chemical reactivity and biological activity compared to other similar compounds. The chiral center allows for enantioselective interactions, which can be crucial in drug design and other applications .
属性
分子式 |
C7H12O3 |
|---|---|
分子量 |
144.17 g/mol |
IUPAC 名称 |
(4S)-oxepane-4-carboxylic acid |
InChI |
InChI=1S/C7H12O3/c8-7(9)6-2-1-4-10-5-3-6/h6H,1-5H2,(H,8,9)/t6-/m0/s1 |
InChI 键 |
LUTVJDHKNWWRKO-LURJTMIESA-N |
手性 SMILES |
C1C[C@@H](CCOC1)C(=O)O |
规范 SMILES |
C1CC(CCOC1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![Boc-Ala[2-Bim(1-Me)]-OH](/img/structure/B14047641.png)



![1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N-methyl-](/img/structure/B14047669.png)

